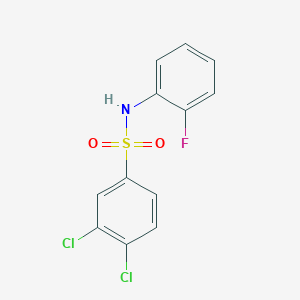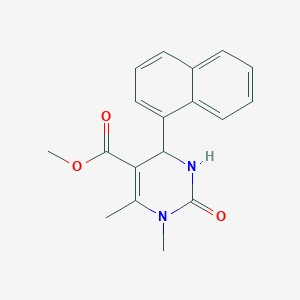
3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide, also known as DCFS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCFS is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit significant biochemical and physiological effects. In
科学的研究の応用
3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has been found to exhibit significant potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to exhibit anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of various enzymes and proteins involved in cell growth and inflammation. This compound has been found to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to exhibit anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. This compound has also been found to exhibit significant potential applications in various scientific research fields. However, there are some limitations to the use of this compound in lab experiments. This compound is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide. One of the most promising future directions is the study of this compound in combination with other compounds for the treatment of cancer and inflammatory diseases. This compound has been found to exhibit synergistic effects with other compounds such as cisplatin and celecoxib. Another future direction is the study of the mechanism of action of this compound. Further studies are needed to fully understand the mechanism of action of this compound and its effects on various enzymes and proteins.
合成法
The synthesis of 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide can be achieved through various methods. One of the most commonly used methods is the reaction of 2-fluorobenzenesulfonyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine. Other methods include the reaction of 2-fluorobenzenesulfonamide with 3,4-dichlorobenzoyl chloride or the reaction of 2-fluorobenzenesulfonamide with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base.
特性
IUPAC Name |
3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO2S/c13-9-6-5-8(7-10(9)14)19(17,18)16-12-4-2-1-3-11(12)15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTCCNSMKNRFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(5-methylbenzoic acid)](/img/structure/B5110470.png)
![2-(2-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B5110474.png)
![3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5110479.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B5110484.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5110510.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5110526.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5110539.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5110545.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5110548.png)
![1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)
![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5110568.png)